N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide - 898415-26-4

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Catalog Number: EVT-2961833
CAS Number: 898415-26-4
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: This series of compounds features a nitro-substituted heteroaromatic ring attached to the amide group, alongside a 1,3,4-oxadiazole ring. These compounds were synthesized and tested against Mycobacterium tuberculosis cell lines, showing promising antitubercular activity, particularly for the 1,3,5-oxadiazole derivatives. []
  • Relevance: These compounds share the core structure of an N-(1,3,4-oxadiazol-2-yl)benzamide with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide. The key structural difference lies in the substitution pattern on the phenyl ring attached to the oxadiazole ring (4-chloro vs. 2-chloro) and the presence of a nitroheteroaryl group instead of the 4-methylsulfanylbenzamide moiety. This structural similarity suggests potential antitubercular activity for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide, warranting further investigation.

S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates (4-9)

  • Compound Description: These compounds consist of a 5-aryl-1,3,4-oxadiazole-2-thione moiety linked to an O-alkyl carbonothioate group. They were synthesized by reacting 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroformic acid. Compounds 4-5 and 7-8, containing phenyl or 2-chlorophenyl substituents on the oxadiazole ring, showed weak but selective antibacterial activity against gram-positive bacteria. []
  • Relevance: The key structural similarity between these compounds and N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is the presence of the 5-aryl-1,3,4-oxadiazole core. The primary difference lies in the sulfur-containing substituent at the 2-position of the oxadiazole ring (O-alkyl carbonothioate vs. benzamide). The demonstrated antibacterial activity of compounds with a 2-chlorophenyl substituent on the oxadiazole ring suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide may also possess antibacterial properties.

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues (6a–i)

  • Compound Description: This series of compounds features a benzamide group connected to the oxadiazole ring via a methylene linker. These compounds were designed as alkaline phosphatase inhibitors and exhibited good to excellent inhibitory activity. Notably, compound 6i demonstrated the most potent activity, surpassing the standard KH2PO4. []
  • Relevance: These compounds share the core structure of an N-(1,3,4-oxadiazol-2-yl)benzamide with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide. The difference lies in the presence of a methylene linker and an alkylthio group instead of a 2-chlorophenyl substituent on the oxadiazole ring. Despite these structural differences, the significant alkaline phosphatase inhibitory activity observed in this series highlights the potential of exploring N-(1,3,4-oxadiazol-2-yl)benzamide derivatives for enzyme inhibition.

Properties

CAS Number

898415-26-4

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8

InChI

InChI=1S/C16H12ClN3O2S/c1-23-11-8-6-10(7-9-11)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)

InChI Key

QTNNZSSBNRZSCY-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.